![molecular formula C15H16BFO4 B2586622 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid CAS No. 2377606-07-8](/img/structure/B2586622.png)

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

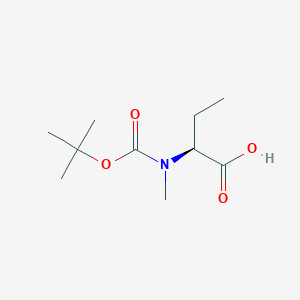

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is a chemical compound with the molecular formula C15H16BFO4 . It is a type of organoboron compound, which are often used as reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H16BFO4 . This indicates that the molecule contains 15 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in various types of coupling reactions, such as the Suzuki-Miyaura coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .科学的研究の応用

Experimental Oncology Applications

Phenylboronic acid and benzoxaborole derivatives have shown promising antiproliferative and proapoptotic properties in cancer research. For instance, certain derivatives have demonstrated significant antiproliferative activity against diverse cancer cell lines, including strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, highlighting their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Fluorescence Probes for Sensing Applications

Benzoxaborole derivatives have been applied to develop fluorescent probes for sensing pH and metal cations. These fluorophores exhibit high sensitivity to pH changes and selectivity in metal cation detection, attributed to the acidity of the fluorophenol moiety, making them suitable for various analytical applications (Tanaka et al., 2001).

Synthesis and Evaluation of Novel Compounds

Research has also focused on synthesizing and evaluating novel compounds with potential medical imaging applications. For example, 18F-labeled pyridaben analogues have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents with PET, demonstrating high heart uptake and low background uptake in preclinical models. This research supports further development of these compounds as MPI agents (Mou et al., 2012).

作用機序

Target of Action

The primary target of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The This compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

The ADME properties of This compound It is known that the compound is relatively stable and readily prepared , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of This compound are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis processes .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively in a variety of chemical environments.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENQOLNTNMKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)

![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)

![N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2586546.png)

![N'-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586549.png)

![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

methanone](/img/structure/B2586554.png)

![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2586556.png)

![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)